molecular formula C12H12BrF3N4 B7098378 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine

Cat. No.: B7098378
M. Wt: 349.15 g/mol
InChI Key: AGRZNARWZWNXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine is a complex organic compound featuring a unique combination of imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, methyl, and trifluoromethyl groups contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3N4/c1-20-7-19-10(11(20)13)3-5-18-9-2-4-17-6-8(9)12(14,15)16/h2,4,6-7H,3,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRZNARWZWNXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCNC2=C(C=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The initial step involves the synthesis of 5-bromo-1-methylimidazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The next step is the alkylation of the imidazole ring with an ethyl halide to introduce the ethyl group.

    Formation of the Pyridine Ring: Separately, the pyridine ring is synthesized, often starting from a halogenated pyridine precursor.

    Coupling Reaction: The final step involves coupling the imidazole and pyridine rings. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the rings. For example, the methyl group can be oxidized to a carboxyl group.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce carboxylated products.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the imidazole and pyridine rings, along with the trifluoromethyl group, suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism by which N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(methyl)pyridin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2-amine

Uniqueness

Compared to similar compounds, N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring and the bromine atom on the imidazole ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.